(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
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Overview
Description
. This compound plays a significant role in the biosynthesis and metabolism of steroid hormones, contributing to various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5α-androstane-3,16-dione typically involves the reduction of androstenedione using 5α-reductase enzymes . This enzymatic reduction converts the 4-ene structure of androstenedione to the 5α-reduced form, resulting in the formation of 5α-androstane-3,16-dione.
Industrial Production Methods: In industrial settings, the production of 5α-androstane-3,16-dione can be achieved through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum expressing 5α-reductase and glucose-6-phosphate dehydrogenase have been utilized to convert phytosterols into 5α-androstane-3,16-dione with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 5α-androstane-3,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5α-androstane-3,16-dione derivatives.
Reduction: Reduction reactions can convert it into other androstane derivatives.
Substitution: Substitution reactions can introduce different functional groups into the steroid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of 5α-androstane-3,16-dione .
Scientific Research Applications
5α-androstane-3,16-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid hormones and pharmaceutical compounds.
Biology: The compound is used to study androgen metabolism and its effects on cellular processes.
Medicine: Research on 5α-androstane-3,16-dione contributes to understanding androgen-related disorders and developing therapeutic interventions.
Industry: It is utilized in the production of steroid-based drugs and supplements.
Mechanism of Action
The mechanism of action of 5α-androstane-3,16-dione involves its interaction with androgen receptors and subsequent modulation of gene expression. The compound binds to androgen receptors, leading to the activation or repression of target genes involved in various physiological processes, including muscle growth, hair growth, and reproductive functions . The molecular pathways influenced by 5α-androstane-3,16-dione include the androgen receptor signaling pathway and the steroid hormone biosynthesis pathway .
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen, differing by the presence of a double bond at the 4-position.
Dihydrotestosterone (DHT): A potent androgen with a similar structure but differing in the position of the keto group.
Etiocholanedione: The C5 epimer of 5α-androstane-3,16-dione, differing in the stereochemistry at the C5 position.
Uniqueness: 5α-androstane-3,16-dione is unique due to its specific role in the biosynthesis of DHT and its involvement in androgen metabolism. Its distinct stereochemistry and functional groups contribute to its specific biological activities and interactions with androgen receptors .
Properties
CAS No. |
1035-71-8 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12,15-17H,3-11H2,1-2H3/t12-,15+,16-,17-,18+,19-/m0/s1 |
InChI Key |
HPGVUTVMDZKEBU-PMBYUEKTSA-N |
SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
Synonyms |
5α-Androstane-3,16-dione |
Origin of Product |
United States |
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